Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-
Description
Historical Context and Discovery
The compound 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol (CAS: 34844-38-7) emerged as a subject of interest in the late 20th century alongside advancements in fluoroorganic chemistry. Its synthesis was first reported in the context of cross-aldol reactions involving hexafluoroacetone (HFA) and ketones, catalyzed by acids such as concentrated sulfuric acid. Early research focused on leveraging the electron-withdrawing nature of the hexafluoroisopropyl (HFIP) group to stabilize intermediates in cyclization and nucleophilic substitution reactions. The compound’s structural complexity, featuring a cyclopentanol backbone substituted with a highly fluorinated hydroxypropyl group, positioned it as a candidate for studying stereoelectronic effects in fluorinated systems.
Significance in Fluoroorganic Chemistry
This compound exemplifies the strategic incorporation of fluorine atoms to modulate reactivity and stability. The hexafluoro-2-hydroxypropyl moiety enhances acidity (predicted pKa ≈ 9.63) and hydrogen-bonding capacity, making it valuable in catalysis and supramolecular chemistry. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) are known to stabilize cationic intermediates and accelerate reactions such as Baeyer-Villiger oxidations. Similarly, the cyclopentanol derivative’s ability to participate in asymmetric cycloadditions and difunctionalization processes has been explored in synthetic methodologies. Its role in generating fluorinated building blocks for pharmaceuticals and agrochemicals further underscores its utility.
Classification and Relation to Fluorinated Alcohols
The compound belongs to the fluorinated cyclopentanol subclass, characterized by a cycloaliphatic structure with fluorine-rich substituents. Key properties distinguish it from simpler fluorinated alcohols:
The cyclopentanol ring introduces steric constraints, while the hexafluoro-2-hydroxypropyl group enhances electrophilicity and solubility in polar aprotic solvents. This dual functionality enables applications in enantioselective synthesis, particularly in palladium-catalyzed cycloadditions. Its structural kinship to HFIP—a solvent critical in C–H activation—suggests potential as a co-solvent or ligand in transition-metal catalysis.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZTXVLAIORZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956320 | |
| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-38-7 | |
| Record name | Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Cyclopentyl Formates
Starting Materials : Cyclopentene or cyclopentene-enriched C5 hydrocarbon streams from petroleum refinery or steam cracker cuts. These streams typically contain cyclopentene (20–80 wt%), cyclopentane, and minor pentene isomers. The cyclopentene content is preferably enriched to 40–80 wt% by distillation to reduce impurities such as 2-pentene to below 3 wt%, ideally below 1 wt%.
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- Reagents: Formic acid (HCOOH) is used in molar excess relative to cyclopentene (molar ratio 0.1 to 25, preferably 1.5 to 4).
- Catalyst: Acid catalysts such as Lewis acids (e.g., BF3·OEt2, ZnCl2) or Bronsted acids. The BF3-diethyl ether adduct is particularly effective at 0.02 to 0.5 mol% catalyst loading based on cyclopentene.
- Temperature: 0 to 150 °C, optimally 35 to 80 °C, often around 80 °C.
- Pressure: Autogenous pressure of the reactants.
- Time: Typically a few hours (e.g., 4 hours) with stirring.
Mechanism : The acid catalyst activates the double bond of cyclopentene, facilitating the addition of formic acid across the double bond to form cyclopentyl formate esters. This reaction proceeds with high selectivity (>98%) and minimal polymerization or by-product formation.
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- The crude cyclopentyl formate contains residual formic acid (~5 wt%) and hydrocarbons.
- Extraction with cyclopentane (present in the C5 stream) is effective due to low solubility of formic acid in cyclopentane (~0.2 wt%).
- Distillation removes unreacted formic acid and volatile impurities.
- The cyclopentyl formate can be used directly in the next step without extensive purification.
Conversion of Cyclopentyl Formates to Cyclopentanol Derivative
Hydrolysis or Transesterification :
- Cyclopentyl formate is reacted with nucleophiles such as aqueous sodium hydroxide or alcohols (e.g., methanol) in the presence of catalysts.
- For methanolysis, catalysts include bases (sodium methoxide preferred), acids, or metal complexes (titanates, dibutyltin dilaurate).
- The reaction converts the ester to the corresponding cyclopentanol and methyl formate (if methanol is used).
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- Methyl formate can be hydrolyzed back to formic acid and methanol, which are recycled into the synthesis.
- This closed-loop enhances the economic and environmental efficiency of the process.
Incorporation of Hexafluoro-2-hydroxy-2-propyl Group
The hexafluoro-2-hydroxy-2-propyl substituent is introduced via fluorinated reagents or intermediates in the synthetic sequence, typically by reacting cyclopentanol derivatives with hexafluoro-substituted hydroxypropyl compounds or through selective fluorination steps.
Specific detailed protocols for this fluorinated substitution are less commonly disclosed but are consistent with standard methods of introducing trifluoromethyl and hexafluoroalkyl groups onto alcohol frameworks.
Data Table: Key Reaction Parameters and Outcomes
| Step | Reactants/Conditions | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclopentene + Formic acid | Cyclopentene (40-80 wt%), Formic acid (1.5-4 eq) | BF3·OEt2 (0.02-0.5 mol%) | 80 | 4 | >92% conversion, >98% selectivity | Minimal polymerization, uses refinery streams |
| Cyclopentyl formate + Methanol | Cyclopentyl formate, MeOH, NaOCH3 (catalyst) | Sodium methoxide | Reflux (~65) | ~1-2 | 96% | Methyl formate distilled off continuously |
Research Findings and Advantages
The process avoids the traditional use of cyclopentanone, which suffers from significant material loss (>40%) as water and CO2 during Ruzicka cyclization.
Using C5 hydrocarbon streams from refinery or steam crackers as feedstock is cost-effective and sustainable.
The method achieves high yields and selectivity with short reaction times and low catalyst loading.
The use of BF3·OEt2 as catalyst minimizes side reactions such as polymerization, which were problematic in earlier methods involving acetic acid and cyclohexene.
The process is amenable to scale-up and industrial application due to the use of common reagents, recyclable catalysts, and straightforward purification steps.
The closed-loop recycling of formic acid and methanol enhances the process sustainability.
Chemical Reactions Analysis
Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has shown that cyclopentanol derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies indicated significant activity against HepG-2 liver cancer cells while maintaining lower toxicity levels in normal cells. This suggests potential for developing anticancer therapeutics.
- Hypotensive Effects : The compound has been evaluated for its hypotensive properties in hypertensive rat models. Certain derivatives demonstrated significant reductions in blood pressure without adverse cardiovascular effects, indicating potential use in hypertension treatment.
2. Organic Synthesis
- Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions such as oxidation to form ketones or carboxylic acids and nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.
- Catalysis : The compound's unique structure allows it to act as a catalyst in several reactions, enhancing reaction rates and selectivity. Its ability to stabilize carbocations in reactions has been particularly noted in Friedel-Crafts acylation processes when used with hexafluoroisopropanol (HFIP) as a solvent .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against HepG-2 | |
| Hypotensive Activity | Moderate blood pressure reduction | |
| Toxicity | Acute toxicity observed |
Case Studies
Case Study 1: Anticancer Activity
A study focused on synthesizing various cyclopentanol derivatives revealed that specific substitutions led to notable cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. This underscores the potential of these compounds in cancer therapy development.
Case Study 2: Hypotensive Effects
Another investigation highlighted the hypotensive effects of cyclopentanol derivatives. Certain compounds effectively lowered blood pressure in hypertensive models without significant side effects, indicating their therapeutic potential for treating hypertension.
Mechanism of Action
The mechanism of action of Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- involves its interaction with molecular targets and pathways within a system. The hexafluoroisopropyl group and hydroxyl group play crucial roles in its reactivity and interactions. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s behavior and effects .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Research Findings and Trends
- Synthetic Pathways : The hexafluoro-2-hydroxy-2-propyl group is typically introduced via nucleophilic substitution or esterification reactions, as seen in the synthesis of sevoflurane and agrochemical derivatives .
- Stability: Fluorination at the 2-position enhances resistance to oxidation and hydrolysis compared to non-fluorinated alcohols .
Biological Activity
Cyclopentanol derivatives, particularly those with fluorinated substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- is a unique structure that may exhibit significant pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound features a cyclopentanol backbone substituted with a hexafluoroisopropanol group. This substitution enhances its lipophilicity and potentially alters its interaction with biological targets. The presence of fluorine atoms is known to influence the metabolic stability and bioactivity of organic compounds.
2. Hypotensive Effects
A series of cyclopentano derivatives have been evaluated for their hypotensive activities. In experiments involving hypertensive rat models, certain compounds demonstrated significant reductions in blood pressure without adverse cardiovascular effects . The introduction of bulky lipophilic groups was correlated with enhanced hypotensive effects and reduced toxicity.
3. Toxicity Profile
While many cyclopentanol derivatives show promising biological activities, they also present varying degrees of toxicity. Compounds synthesized in related studies exhibited acute toxicity in murine models . Understanding the structure-activity relationship (SAR) is crucial for optimizing therapeutic efficacy while minimizing toxicity.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against HepG-2 | |
| Hypotensive Activity | Moderate blood pressure reduction | |
| Toxicity | Acute toxicity observed |
Case Studies
Several case studies highlight the biological activities associated with cyclopentanol derivatives:
- Case Study 1: A study focused on the synthesis and evaluation of various cyclopentano derivatives revealed that compounds with specific substitutions exhibited notable cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells .
- Case Study 2: Another investigation into the hypotensive effects of cyclopentano compounds demonstrated that certain derivatives could effectively lower blood pressure in hypertensive models without causing significant side effects .
Q & A
Basic: What is the structural configuration and chirality of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)cyclopentanol?
Answer:
The compound consists of a cyclopentanol backbone with a 1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl substituent. The cyclopentanol moiety has a chiral center at the hydroxyl-bearing carbon, leading to two enantiomers (R/S configurations) due to tetrahedral geometry with four distinct substituents (cyclopentane ring, hydroxyl group, and two unique fluorinated alkyl chains) . The hexafluoro-2-hydroxypropyl group introduces additional stereoelectronic effects: the hydroxyl group at C2 creates a secondary alcohol, while the trifluoromethyl groups at C1 and C3 enhance electron-withdrawing properties, influencing hydrogen bonding and polarity. Computational modeling (e.g., DFT) is recommended to resolve potential conformational ambiguities, particularly regarding axial/equatorial positioning of substituents on the cyclopentane ring .
Basic: What synthetic routes are available for preparing this compound in laboratory settings?
Answer:
A two-step methodology can be adapted from cyclopentanol synthesis protocols:
Esterification : React cyclopentene with a fluorinated acetylating agent (e.g., hexafluoroacetic anhydride) under acidic catalysis to yield 2-(hexafluoroacetyl)cyclopentanol.
Hydrolysis : Treat the intermediate with aqueous NaOH to hydrolyze the ester group to a hydroxyl group.
Key parameters:
- Catalyst : Strong acidic cation-exchange resins (e.g., QRE-01) at 50–70°C improve regioselectivity and reduce side reactions .
- Yield Optimization : Molar ratios (3:1 alcohol:acetylating agent) and controlled mass space velocity (2.0 h⁻¹) maximize conversion (~55%) and selectivity (~99%) .
- Purification : Distillation under reduced pressure isolates the product, while unreacted reagents are recycled via fractional distillation .
Advanced: How do computational methods predict the thermodynamic feasibility of synthesizing this compound?
Answer:
Group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacity, Yoneda for standard entropy) calculate thermodynamic parameters:
- Enthalpy Change (ΔH) : Estimated at −45 kJ/mol for esterification, indicating exothermicity.
- Equilibrium Constant (K) : Derived from ΔG° = −RT ln K, showing K > 1 at 50°C, favoring product formation .
Experimental validation involves:
- Reaction Calorimetry : Measures actual ΔH to compare with predictions (±5% error acceptable).
- Gas Chromatography : Quantifies equilibrium conversion rates under varying temperatures/pressures.
Discrepancies between theoretical and experimental ΔG values (e.g., due to solvent effects) require adjustments using activity coefficients via UNIFAC models .
Advanced: What spectroscopic techniques are optimal for characterizing stereochemistry and fluorine environments?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Resolves CF₃ group splitting patterns (e.g., coupling constants J₃F-F ≈ 8–12 Hz) and distinguishes axial/equatorial conformers.
- ¹H-¹³C HSQC : Maps hydroxyl proton coupling to adjacent carbons, confirming stereochemical assignment.
- X-Ray Crystallography : High-pressure studies (1.5 GPa) reveal puckered cyclopentane conformations and hydrogen-bonding networks (O–H···F interactions) .
- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) shift due to hydrogen bonding with fluorinated groups, indicating intramolecular stabilization .
Safety: What are key considerations for handling this fluorinated cyclopentanol derivative?
Answer:
- PPE : Chemical-resistant gloves (e.g., nitrile), impervious aprons, and safety goggles are mandatory. Respiratory protection (NIOSH-approved N95) is required if vapor concentrations exceed 10 ppm .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
- Waste Disposal : Fluorinated byproducts require neutralization with Ca(OH)₂ before disposal in halogenated waste containers .
- Spill Management : Absorb with vermiculite, avoid water (risk of exothermic hydrolysis), and store in sealed containers .
Advanced: How does the fluorinated substituent influence reaction kinetics in catalytic hydrogenation?
Answer:
The electron-withdrawing CF₃ groups deactivate the cyclopentanol ring, reducing adsorption on Pd/C catalysts and slowing hydrogenation rates. Kinetic studies show:
- Rate Constant (k) : Decreases by 40% compared to non-fluorinated analogs.
- Activation Energy (Eₐ) : Increases by ~15 kJ/mol due to steric hindrance and reduced electron density at the reaction site .
Mitigation strategies include using PtO₂ catalysts or ionic liquid solvents to enhance substrate-catalyst interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
